

ALDH3A1-IN-3 efficacy in patient-derived xenograft models

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Compound Focus: ALDH3A1-IN-3

CAS No.: 315239-63-5

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The Research Context for ALDH3A1

ALDH3A1 is an enzyme that helps oxidize various aldehydes to their corresponding acids and is implicated in detoxification and resistance to oxidative stress [1]. Evidence links it to cancer progression and therapy resistance, making it an investigative target.

- **Role in Cancer Progression:** In prostate cancer, ALDH3A1 expression increases with disease severity. It is upregulated in prostate cancer stem-like cells (PCSCs), and higher levels are detected in local xenograft tumors and further elevated in lung metastases [2].
- **Association with Chemoresistance:** In pancreatic cancer, suppression of ALDH3A1 has been shown to sensitize cancer cells to the chemotherapeutic agent gemcitabine [3].

Investigated ALDH-Targeting Compounds

While data on **ALDH3A1-IN-3** is absent, recent studies have evaluated other ALDH1A3-affinic compounds. The table below summarizes the single-agent cytotoxicity data for these compounds on various cancer cell lines.

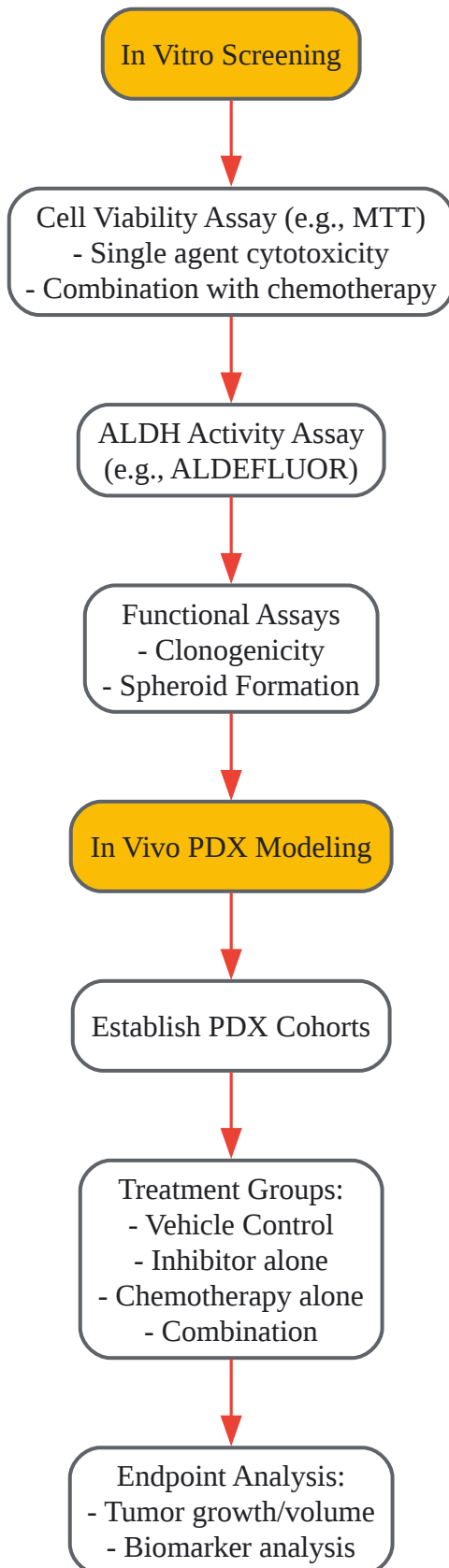
Compound	Cancer Cell Line	IC ₅₀ ± SEM (µM)
Compound 15 (potent ALDH1A3 inhibitor)	MCF7 (Breast)	>100 µM
	MDA-MB-231 (Breast)	>100 µM
	PC-3 (Prostate)	>100 µM
Compound 16 (ALDH1A3 inhibitor)	MCF7 (Breast)	>100 µM
	MDA-MB-231 (Breast)	>100 µM
	PC-3 (Prostate)	>100 µM
DEAB (pan-ALDH inhibitor, positive control)	Information not provided in search results	Information not provided in search results

Source: [4]. Note: The high IC₅₀ values (>100 µM) indicate these compounds were non-cytotoxic as single treatments over 48 hours.

These compounds were found to be **non-cytotoxic as single agents** but showed potential in **combination therapy**. When combined with Doxorubicin (DOX), Compound 15 significantly increased cytotoxicity in MCF7 cells, while Compound 16 had a lesser but still notable effect in PC-3 cells [4].

Experimental Workflow for ALDH Inhibitor Evaluation

Based on the methodologies in the search results, here is a generalized experimental workflow used to evaluate the efficacy of ALDH inhibitors in preclinical models.



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Suggestions for Further Investigation

To locate the specific data you need on **ALDH3A1-IN-3**, I suggest the following steps:

- **Consult Specialized Databases:** Search chemical vendor sites (e.g., MedChemExpress, Selleckchem, Cayman Chemical) for the compound's product page, which often includes a "Biological Description" section with references to original studies or data.
- **Search Preprint Servers and Patent Literature:** Use platforms like bioRxiv, ChemRxiv, or Google Patents. The compound identifier "**ALDH3A1-IN-3**" may originate from a patent application detailing its synthesis and initial biological testing.
- **Review Broader Literature:** Examine recent review articles on ALDH isoforms in cancer [5] to identify key research groups actively publishing in this area, who may have unpublished or upcoming data on this compound.

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To cite this document: Smolecule. [ALDH3A1-IN-3 efficacy in patient-derived xenograft models].

Smolecule, [2026]. [Online PDF]. Available at:

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